3'-Bromo-2'-fluoro-4'-hydroxyacetophenone
Description
3'-Bromo-2'-fluoro-4'-hydroxyacetophenone is a halogenated acetophenone derivative featuring bromo (Br), fluoro (F), and hydroxy (-OH) substituents at the 3', 2', and 4' positions of the aromatic ring, respectively. Its molecular formula is C₈H₆BrFO₂, with a molecular weight of 241.04 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its unique electronic and steric properties imparted by the halogens and hydroxyl group .
Properties
Molecular Formula |
C8H6BrFO2 |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
1-(3-bromo-2-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(12)7(9)8(5)10/h2-3,12H,1H3 |
InChI Key |
WAOFLDGLFLHQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-4’-hydroxyacetophenone can be achieved through selective bromination and fluorination of hydroxyacetophenone derivatives. One common method involves the bromination of 2-hydroxy-5-nitro-acetophenone in acetic acid . Another approach includes the use of dioxane dibromide in a dioxane-ethyl ether mixture at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and fluorination processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’-fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted acetophenone derivatives.
Scientific Research Applications
3’-Bromo-2’-fluoro-4’-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, resins, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-fluoro-4’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Position: Bromine at the 3' position (vs.
- Electron-Withdrawing Effects: The fluorine atom at 2' in the target compound enhances the acidity of the adjacent hydroxyl group (pKa ~8–9) compared to non-fluorinated analogs .
- Hydrogen Bonding: The 4'-hydroxy group facilitates intermolecular hydrogen bonding, improving crystallinity but reducing solubility in non-polar solvents .
Physicochemical Properties
Notes:
- Bromine’s polarizability contributes to stronger London dispersion forces, likely elevating melting points relative to fluorine-only analogs .
Biological Activity
3'-Bromo-2'-fluoro-4'-hydroxyacetophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, case studies, and comparative analysis with similar compounds.
The compound features a bromine atom at the 3' position, a fluorine atom at the 2' position, and a hydroxyl group at the 4' position of the acetophenone structure. These substitutions are crucial as they influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine enhances binding affinity, while the hydroxyl group can form hydrogen bonds, stabilizing these interactions. This modulation affects various biochemical pathways, leading to therapeutic effects such as:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes.
Case Studies
Recent studies have highlighted the effectiveness of this compound in different biological contexts:
| Study | Cell Line | IC50 Value | Effect |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | <10 μM | Cytotoxic |
| Study B | HeLa (Cervical Cancer) | <15 μM | Cytotoxic |
| Study C | RAW 264.7 (Macrophage) | >20 μM | Anti-inflammatory |
These studies illustrate varying degrees of effectiveness across different cell lines, underscoring the compound's potential as a versatile therapeutic agent.
Anticancer Activity
In vitro studies demonstrate that this compound inhibits the growth of cancer cells. Notably, it has shown cytotoxicity against breast cancer cells (MCF-7) with an IC50 value below 10 μM, indicating potent activity. Similarly, it exhibits cytotoxic effects on cervical cancer cells (HeLa) with an IC50 value below 15 μM .
Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. In macrophage cell lines (RAW 264.7), it has been observed to exert anti-inflammatory effects at concentrations greater than 20 μM. This suggests potential therapeutic applications in chronic inflammatory diseases by inhibiting pro-inflammatory mediators .
Comparative Analysis
When compared to similar compounds such as 6'-Bromo-2'-fluoro-3'-hydroxyacetophenone and 5'-Bromo-2'-hydroxyacetophenone, this compound demonstrates enhanced binding affinity and selectivity due to its unique arrangement of functional groups. The positioning of these groups significantly influences their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
